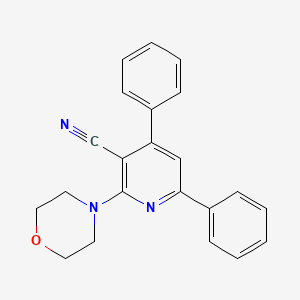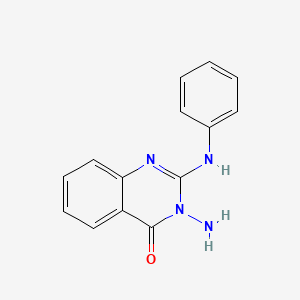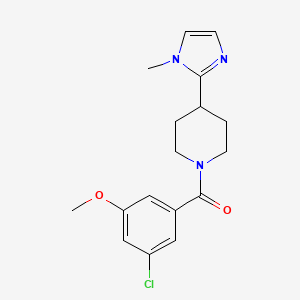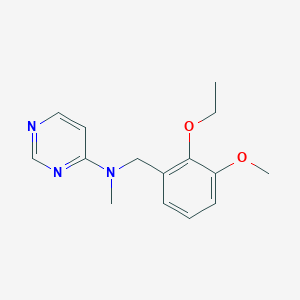
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile, also known as MDPN, is a chemical compound that has been widely studied for its potential applications in scientific research. MDPN is a member of the nicotinonitrile family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to exhibit antioxidant activity, reduce oxidative stress, and regulate cell proliferation and apoptosis. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit neuroprotective, anti-inflammatory, and anticancer activity, making it a useful tool for studying a variety of biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 2-(4-morpholinyl)-4,6-diphenylnicotinonitrile. One area of interest is in the development of this compound-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is in the development of this compound-based therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile can be synthesized using a variety of methods, including the reaction of 4,6-diphenyl-2-pyridinecarbonitrile with morpholine in the presence of a base. Other methods include the reaction of 2-bromo-4,6-diphenylnicotinonitrile with morpholine, or the reaction of 4,6-diphenylpyridine-2-carbaldehyde with morpholine and ammonium acetate.
Scientific Research Applications
2-(4-morpholinyl)-4,6-diphenylnicotinonitrile has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of neuroscience, where this compound has been shown to exhibit neuroprotective and anti-inflammatory effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to exhibit anticancer activity and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c23-16-20-19(17-7-3-1-4-8-17)15-21(18-9-5-2-6-10-18)24-22(20)25-11-13-26-14-12-25/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAKDFFPSWNZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354192 |
Source


|
| Record name | 2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61006-43-7 |
Source


|
| Record name | 2-morpholin-4-yl-4,6-diphenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)

![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)



![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)